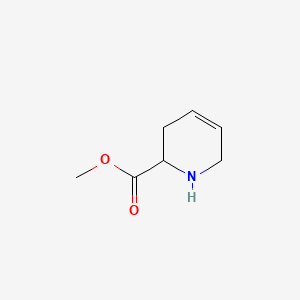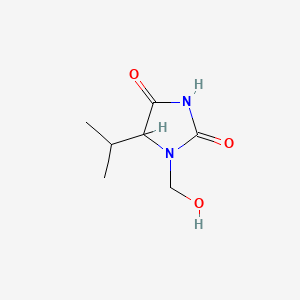
7-Hydroxy Granisetron Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Hydroxy Granisetron Hydrochloride: is a derivative of granisetron, a potent and selective antagonist of the serotonin 5-HT3 receptor. This compound is primarily used in the medical field for its antiemetic properties, particularly in preventing nausea and vomiting caused by chemotherapy, radiation therapy, and surgery .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy Granisetron Hydrochloride involves several steps, starting with the preparation of the granisetron base. The hydroxylation of granisetron is achieved through specific reaction conditions that introduce a hydroxyl group at the 7th position of the molecule. This process typically involves the use of reagents such as sodium hydride and solvents like tetrahydrofuran (THF) under controlled temperatures .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process includes the preparation of a primary solution containing granisetron hydrochloride, pH regulators, isotonic regulators, and stabilizers. The solution is then filtered, filled, and sterilized to produce the final product .
化学反応の分析
Types of Reactions: 7-Hydroxy Granisetron Hydrochloride undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride.
Substitution: Conditions involving nucleophiles or electrophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated derivatives, while substitution reactions can introduce various functional groups .
科学的研究の応用
Chemistry: 7-Hydroxy Granisetron Hydrochloride is used as a reference standard in pharmaceutical testing and research. It helps in the development of new antiemetic drugs and the study of serotonin receptor interactions .
Biology: In biological research, this compound is used to study the effects of serotonin receptor antagonists on cellular processes and neurotransmission .
Medicine: Medically, it is used to prevent nausea and vomiting in patients undergoing chemotherapy, radiation therapy, and surgery. Its effectiveness in blocking serotonin receptors makes it a valuable tool in clinical settings .
Industry: In the pharmaceutical industry, this compound is used in the formulation of antiemetic drugs and as a quality control standard .
作用機序
7-Hydroxy Granisetron Hydrochloride exerts its effects by selectively antagonizing the serotonin 5-HT3 receptors. These receptors are located both centrally in the medullary chemoreceptor zone and peripherally in the gastrointestinal tract. By blocking these receptors, the compound prevents the activation of the vomiting center in the brain, thereby reducing nausea and vomiting .
類似化合物との比較
Granisetron: The parent compound, also a 5-HT3 receptor antagonist.
Ondansetron: Another 5-HT3 receptor antagonist used for similar purposes.
Dolasetron: A related compound with antiemetic properties.
Uniqueness: 7-Hydroxy Granisetron Hydrochloride is unique due to the presence of the hydroxyl group at the 7th position, which may enhance its binding affinity and selectivity for the 5-HT3 receptor. This modification can potentially improve its pharmacokinetic and pharmacodynamic properties compared to other similar compounds .
特性
CAS番号 |
133841-04-0 |
|---|---|
分子式 |
C18H25ClN4O2 |
分子量 |
364.9 g/mol |
IUPAC名 |
7-hydroxy-1-methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)indazole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H24N4O2.ClH/c1-21-12-5-3-6-13(21)10-11(9-12)19-18(24)16-14-7-4-8-15(23)17(14)22(2)20-16;/h4,7-8,11-13,23H,3,5-6,9-10H2,1-2H3,(H,19,24);1H |
InChIキー |
MBSNWMLKHVHIJB-UHFFFAOYSA-N |
SMILES |
CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=C3C=CC=C4O)C.Cl |
正規SMILES |
CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=C3C=CC=C4O)C.Cl |
同義語 |
7-Hydroxy-1-methyl-N-[(3-endo)-9-methyl-9-azabicyclo[3.3.1]non-3-yl]-1H-indazole-3-carboxamide Hydrochloride; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[(E)-2-methoxyethenoxy]benzene](/img/structure/B588799.png)

